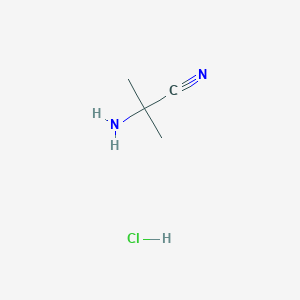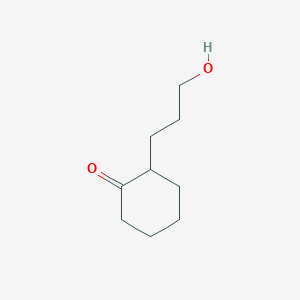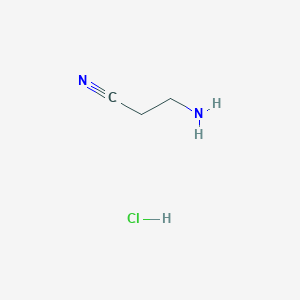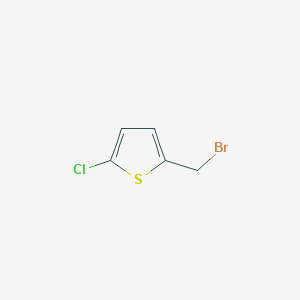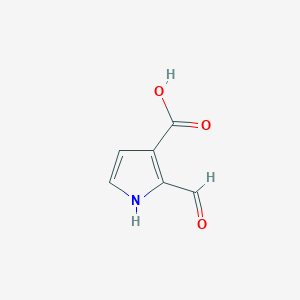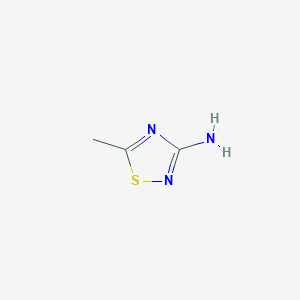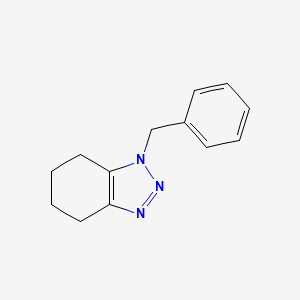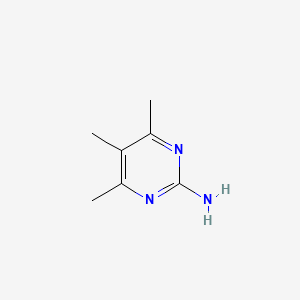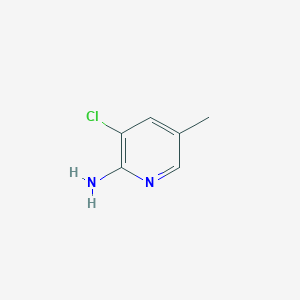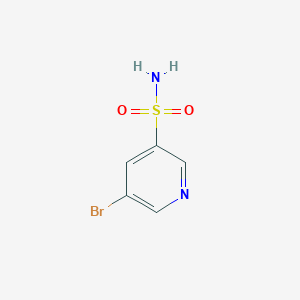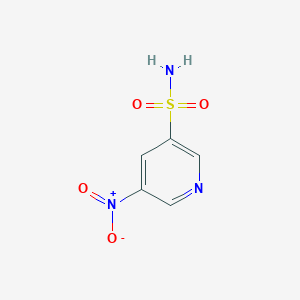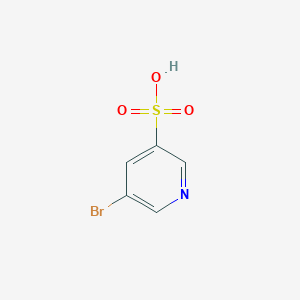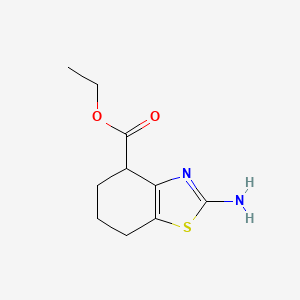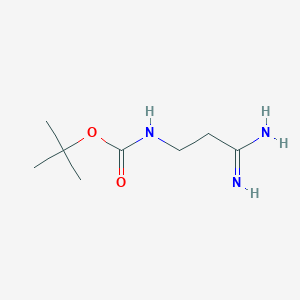
Tert-butyl (3-amino-3-iminopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-amino-3-iminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of Tert-butyl (3-amino-3-iminopropyl)carbamate involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular structure of Tert-butyl (3-amino-3-iminopropyl)carbamate is represented by the formula C8H18N2O2 . More details about its structure can be found in the provided references .Chemical Reactions Analysis
Tert-butyl (3-amino-3-iminopropyl)carbamate is involved in palladium-catalyzed synthesis of N-Boc-protected anilines . It also plays a key role in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl (3-amino-3-iminopropyl)carbamate is 174.24 and its formula is C8H18N2O2 . It is a solid at temperatures less than 22°C and a liquid at temperatures greater than 22°C . Its color ranges from off-white to light yellow .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of Tert-butyl (3-amino-3-iminopropyl)carbamate, focusing on unique applications:
Organic Synthesis
This compound is used in organic synthesis due to its multiple reactive groups. It can be utilized in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are significant for various synthetic pathways .
Amino Acid Ionic Liquids
The tert-butyloxycarbonyl protection group is crucial for the stability and reactivity of amino acid ionic liquids (AAILs). These AAILs have expanded applicability in different chemical reactions due to their protected nature, allowing for more controlled and selective synthesis .
Protection Group in Peptide Synthesis
Tert-butyl (3-amino-3-iminopropyl)carbamate serves as a protection group for amino acids during peptide synthesis. This is essential to prevent unwanted side reactions and to ensure the correct sequence and structure of the peptide being synthesized .
Diels-Alder Reactions
The compound has been used in generating t-Boc–N=O, which acts as a dienophile in Diels-Alder reactions. This is a key step in synthesizing complex organic molecules, including natural products and pharmaceuticals .
Safety And Hazards
Tert-butyl (3-amino-3-iminopropyl)carbamate should not be released into the environment . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-3-iminopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h4-5H2,1-3H3,(H3,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICJHJDLTXMUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507810 |
Source


|
| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-amino-3-iminopropyl)carbamate | |
CAS RN |
77172-36-2 |
Source


|
| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


